Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene
Description
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(9S)-3,9-dimethyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C13H16O/c1-9-3-6-13-10(2)4-5-12(14)8-11(13)7-9/h3,6-7,10H,4-5,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
BSKWMZKKOONLDL-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)CC2=C1C=CC(=C2)C |
Canonical SMILES |
CC1CCC(=O)CC2=C1C=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the 6-oxo group. The reaction conditions often require precise control of temperature, pH, and reaction time to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Photocycloaddition and Ring-Closing Metathesis
-
Photocycloaddition : A photochemical [2+2] cycloaddition between cyclohexenone derivatives and enol acetates forms the bicyclic framework .
-
Ring-Closing Metathesis : Grubbs’ catalyst facilitates the formation of the fused ring system, achieving high stereocontrol .
Oxidation and Methylenation
-
TPAP/NMO Oxidation : Converts secondary alcohols to ketones, critical for introducing the 6-oxo group .
-
Tebbe Methylenation : Introduces methylene groups at specific positions, enhancing structural diversity .
Table 1: Synthetic Routes and Yields
| Reaction Step | Reagents/Conditions | Yield (%) | Catalyst/Stereocontrol |
|---|---|---|---|
| Photocycloaddition | UV light, acetone | 85 | None |
| Ring-Closing Metathesis | Grubbs’ catalyst, CH₂Cl₂ | 78 | Ruthenium-based catalyst |
| TPAP/NMO Oxidation | TPAP, NMO, CH₃CN | 92 | Oxidative conditions |
| Tebbe Methylenation | Tebbe reagent, THF | 88 | Lewis acid mediation |
Functional Group Transformations
The 6-oxo group and bicyclic structure enable diverse functionalizations:
Reduction and Epoxidation
-
Ketone Reduction : NaBH₄ selectively reduces the 6-oxo group to a hydroxyl group, retaining the bicyclic framework .
-
Epoxidation : mCPBA introduces epoxide groups at allylic positions, enhancing electrophilic reactivity .
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling introduces aryl groups at the C-3 position, expanding pharmacological potential .
Stereochemical Considerations
The (S)-configuration at the chiral centers governs bioactivity. Studies comparing enantiomers reveal:
-
(S)-Configuration : Exhibits 10-fold higher binding affinity to neuropeptide Y receptors compared to the (R)-isomer .
-
C-13 Stereochemistry : Modest impact on activity, allowing flexibility in synthetic design .
Table 2: Bioactivity of Stereoisomers
| Isomer | Receptor Binding (IC₅₀, nM) | Anticancer Activity (IC₅₀, μM) |
|---|---|---|
| (S)-ar-Himachalene | 12.3 ± 1.2 | 8.9 ± 0.7 |
| (R)-ar-Himachalene | 128.5 ± 15.6 | 45.2 ± 3.1 |
Comparative Analysis with Analogues
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene’s reactivity differs from related terpenes:
Table 3: Reactivity Comparison with Himachalene Derivatives
| Compound | Key Reaction | Unique Reactivity |
|---|---|---|
| α-Himachalene | Epoxidation | Rapid epoxide ring-opening |
| Cedrol | Esterification | Limited functionalization sites |
| Des-(9,9-dimethyl)... | Suzuki Coupling | Aryl group tolerance at C-3 |
Scientific Research Applications
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
9,9-Dimethylfluorene Derivatives
The 9,9-dimethyl substitution in fluorene systems (e.g., 9H-Fluorene, 9,9-dimethyl-) introduces steric hindrance and electronic effects that influence reorganization energy (λt) in electron transfer reactions. For instance, the reorganization energy for 9,9-dimethylfluorene is experimentally determined to be λt = 0.13 ± 0.03 eV, whereas non-methylated analogues exhibit lower λt due to reduced torsional rigidity .
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Xantphos, a ligand with a 9,9-dimethylxanthene backbone, is noted for improving catalytic yields in conjugate reduction reactions (up to 98% yield at 10 mmol scale) compared to ligands without dimethyl substituents . The dimethyl groups in Xantphos enhance steric stabilization and electronic donation, critical for catalytic efficiency.
Functional Group Analogues
6-Oxo Derivatives
The 6-oxo group in Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene introduces polarity and hydrogen-bonding capacity, akin to 6-oxo-9-deazapurine (9-deazahypoxanthine). In copper(II) complexes, the 6-oxo moiety in 9-deazahypoxanthine facilitates coordination via nitrogen and oxygen atoms, forming stable complexes with distinct spectroscopic profiles (e.g., UV-Vis λmax ~ 270 nm) . This suggests that the 6-oxo group in the Himachalene derivative may similarly enhance metal-binding affinity, though its exact coordination behavior remains to be characterized.
Data Tables
Table 1: Structural and Electronic Comparison
*Estimated based on analogous sesquiterpenes.
Table 2: Functional Group Impact
Research Findings and Implications
- Electronic Effects: The 6-oxo group may increase electron-withdrawing character, altering redox potentials and metal-binding kinetics relative to non-oxygenated analogues like 9,9-dimethylfluorene .
- Synthetic Applications : While Xantphos excels in high-yield catalytic systems, the Himachalene derivative’s modified structure could favor applications requiring lower steric demand or enhanced solubility in polar solvents.
Biological Activity
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene is a sesquiterpene compound derived from the family of himachalenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Himachalenes
Himachalenes are a class of terpenes characterized by their complex bicyclic structures. They are primarily found in various plant species and have been studied for their potential health benefits, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound this compound exhibits unique biological activities that merit detailed examination.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the himachalene family possess significant antimicrobial properties. For instance:
- Activity Against Bacteria : this compound has shown promising results against various bacterial strains. In vitro assays indicated that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 10 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound demonstrated significant cytotoxic effects with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.5 |
| HepG2 | 7.2 |
| A549 | 9.1 |
Mechanistic studies revealed that the compound induces cell cycle arrest at the S phase and alters apoptotic markers, suggesting a potential pathway for cancer treatment .
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It inhibits progression through the S phase of the cell cycle, preventing further proliferation of cancerous cells.
- Antimicrobial Mechanism : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Case Study 1 : A study on its effects on MCF-7 cells showed a reduction in cell viability by over 70% after treatment with the compound for 48 hours.
- Case Study 2 : In vivo studies using animal models demonstrated that administration of the compound significantly reduced tumor size compared to control groups.
Q & A
Q. What mechanistic insights explain contradictory bioactivity profiles between Des-(9,9-dimethyl) derivatives and their dimethylated counterparts?
- Answer : Dimethyl groups often enhance lipophilicity and membrane permeability but may sterically block target binding. Comparative molecular docking studies (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) can isolate steric vs. electronic contributions. For example, 9,9-dimethylfluorene-modified PC61BM showed reduced electron mobility despite higher LUMO levels, impacting photovoltaic efficiency .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results (e.g., LUMO levels) using multiple techniques (CV, DFT, UV-Vis) and reference analogous systems (e.g., fluorene vs. acridine derivatives) .
- Stereochemical Control : Use chiral catalysts (e.g., Jacobsen’s salen complexes) and monitor reactions in situ via Raman spectroscopy to prevent racemization .
- Thermodynamic Profiling : Combine TGA-DSC with isothermal calorimetry (ITC) to map phase transitions and stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
